Cas no 854417-06-4 (4-methoxy-3,3-dimethylbutan-1-amine)

4-methoxy-3,3-dimethylbutan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 1-Butanamine, 4-methoxy-3,3-dimethyl-
- 4-methoxy-3,3-dimethylbutan-1-amine
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- Inchi: 1S/C7H17NO/c1-7(2,4-5-8)6-9-3/h4-6,8H2,1-3H3
- InChI Key: BORAAWRIHXYQJG-UHFFFAOYSA-N
- SMILES: C(N)CC(C)(C)COC
4-methoxy-3,3-dimethylbutan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-366075-0.05g |
4-methoxy-3,3-dimethylbutan-1-amine |
854417-06-4 | 93% | 0.05g |
$212.0 | 2023-03-02 | |
Enamine | EN300-366075-0.25g |
4-methoxy-3,3-dimethylbutan-1-amine |
854417-06-4 | 93% | 0.25g |
$452.0 | 2023-03-02 | |
Enamine | EN300-366075-1.0g |
4-methoxy-3,3-dimethylbutan-1-amine |
854417-06-4 | 93% | 1g |
$0.0 | 2023-06-07 | |
1PlusChem | 1P01BU1F-50mg |
4-methoxy-3,3-dimethylbutan-1-amine |
854417-06-4 | 93% | 50mg |
$271.00 | 2025-03-19 | |
1PlusChem | 1P01BU1F-2.5g |
4-methoxy-3,3-dimethylbutan-1-amine |
854417-06-4 | 93% | 2.5g |
$2025.00 | 2025-03-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1694668-1g |
4-Methoxy-3,3-dimethylbutan-1-amine |
854417-06-4 | 98% | 1g |
¥6419.00 | 2024-07-28 | |
A2B Chem LLC | AW30963-2.5g |
4-methoxy-3,3-dimethylbutan-1-amine |
854417-06-4 | 93% | 2.5g |
$1921.00 | 2024-04-19 | |
1PlusChem | 1P01BU1F-1g |
4-methoxy-3,3-dimethylbutan-1-amine |
854417-06-4 | 93% | 1g |
$1051.00 | 2025-03-19 | |
Aaron | AR01BU9R-500mg |
4-methoxy-3,3-dimethylbutan-1-amine |
854417-06-4 | 95% | 500mg |
$1006.00 | 2025-02-09 | |
A2B Chem LLC | AW30963-250mg |
4-methoxy-3,3-dimethylbutan-1-amine |
854417-06-4 | 93% | 250mg |
$511.00 | 2024-04-19 |
4-methoxy-3,3-dimethylbutan-1-amine Related Literature
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Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281
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H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054
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Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452
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Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780
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Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623
Additional information on 4-methoxy-3,3-dimethylbutan-1-amine
Chemical Profile of 4-methoxy-3,3-dimethylbutan-1-amine (CAS No. 854417-06-4)
4-methoxy-3,3-dimethylbutan-1-amine, identified by its Chemical Abstracts Service (CAS) number 854417-06-4, is a compound of significant interest in the field of organic chemistry and pharmaceutical research. This molecule, characterized by a unique structural framework, has garnered attention due to its potential applications in synthetic chemistry and as a building block for more complex molecular architectures.
The structural composition of 4-methoxy-3,3-dimethylbutan-1-amine includes a primary amine functional group (-NH₂) positioned at the terminal carbon of a four-carbon chain, with an isobutyl side chain (C₃H₇) attached to the third carbon. Additionally, a methoxy group (-OCH₃) is located at the fourth carbon position. This specific arrangement imparts distinct chemical properties that make the compound valuable for various synthetic pathways.
In recent years, advancements in medicinal chemistry have highlighted the importance of structurally diverse amine derivatives in drug discovery. The presence of both an amine and an ether moiety in 4-methoxy-3,3-dimethylbutan-1-amine suggests potential interactions with biological targets, making it a candidate for further exploration in pharmacological research. The compound’s ability to serve as a precursor in the synthesis of more complex molecules has been demonstrated in several laboratory-scale reactions.
One notable application of 4-methoxy-3,3-dimethylbutan-1-amine is in the development of chiral auxiliaries and ligands used in asymmetric synthesis. The steric environment provided by the isobutyl groups and the electron-withdrawing effect of the methoxy group can influence the reactivity and selectivity of catalytic processes. Researchers have leveraged these properties to achieve high enantioselectivity in transformations involving this compound.
The compound’s solubility profile and stability under various conditions have also been subjects of investigation. Studies indicate that 4-methoxy-3,3-dimethylbutan-1-amine exhibits reasonable solubility in common organic solvents such as dichloromethane and tetrahydrofuran (THF), facilitating its use in solution-phase reactions. Furthermore, its stability under inert conditions makes it suitable for long-term storage and multiple synthetic manipulations without significant degradation.
Recent publications have explored the utility of 4-methoxy-3,3-dimethylbutan-1-amine in the synthesis of bioactive molecules. For instance, modifications to its core structure have led to the development of novel compounds with potential antimicrobial and anti-inflammatory properties. The methoxy group provides a site for further functionalization, allowing chemists to tailor the molecule’s characteristics for specific biological activities.
The role of 4-methoxy-3,3-dimethylbutan-1-amine as an intermediate in peptide mimetics has also been examined. Its structural features can be incorporated into peptidomimetic scaffolds to enhance metabolic stability while maintaining biological activity. This approach is particularly relevant in drug design efforts aimed at improving bioavailability and reducing immunogenicity.
In conclusion, 4-methoxy-3,3-dimethylbutan-1-amine (CAS No. 854417-06-4) represents a versatile building block with applications spanning synthetic organic chemistry and pharmaceutical development. Its unique structural attributes offer opportunities for innovation in drug discovery and material science. As research continues to uncover new methodologies and applications, the significance of this compound is expected to grow further.
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